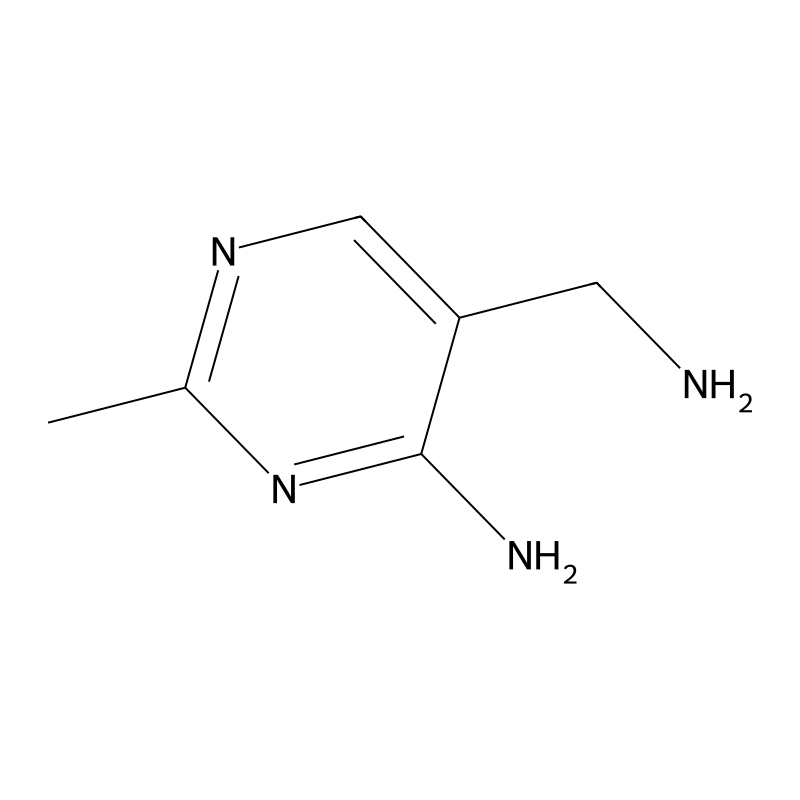

5-(Aminomethyl)-2-methylpyrimidin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential as a Building Block for Pharmaceutical Development:

-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a small organic molecule containing nitrogen atoms arranged in a heterocyclic ring structure. Due to its unique chemical properties, Grewe diamine has been explored as a potential building block for the development of novel pharmaceutical agents.

Studies have shown that Grewe diamine can be readily incorporated into various organic scaffolds, leading to diverse libraries of compounds. These libraries can then be screened for potential therapeutic properties against various diseases. For example, research published in the journal "Molecules" demonstrated the synthesis of Grewe diamine derivatives exhibiting anti-inflammatory activity. [Source: ]

5-(Aminomethyl)-2-methylpyrimidin-4-amine is an organic compound with the molecular formula C6H10N4. It is classified as an aminopyrimidine, characterized by the presence of an amino group at the 5-position and a methyl group at the 2-position of the pyrimidine ring. This compound is significant in medicinal chemistry and serves as a precursor for various pharmaceuticals, particularly in the synthesis of vitamin B1 (thiamine) and other bioactive molecules .

The chemical reactivity of 5-(Aminomethyl)-2-methylpyrimidin-4-amine primarily involves nucleophilic substitutions and condensation reactions. Notably, it can undergo:

- Nucleophilic Substitution: The amino groups can participate in nucleophilic attacks, allowing for further functionalization of the molecule.

- Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other derivatives, which are useful in synthesizing more complex structures.

These reactions make 5-(Aminomethyl)-2-methylpyrimidin-4-amine a versatile building block in organic synthesis .

5-(Aminomethyl)-2-methylpyrimidin-4-amine exhibits notable biological activity, primarily due to its role as a precursor for thiamine. Thiamine is essential for carbohydrate metabolism and plays a crucial role in neurological function. Deficiencies in thiamine can lead to serious health issues such as Wernicke-Korsakoff syndrome and beriberi. Furthermore, derivatives of this compound have been investigated for their potential antimicrobial and antiviral properties .

Several methods have been developed for synthesizing 5-(Aminomethyl)-2-methylpyrimidin-4-amine:

- Conventional Synthesis: Traditional methods involve multi-step reactions starting from simpler pyrimidine derivatives, often requiring protection and deprotection steps to manage functional groups.

- Continuous Flow Synthesis: Recent advancements have introduced continuous flow techniques that enhance efficiency and yield while minimizing reaction times and by-products. This method allows for better temperature control and reaction monitoring .

- Improved Processes: Innovations in synthetic routes have been documented, focusing on scalability and cost-effectiveness, which are crucial for industrial applications .

The primary application of 5-(Aminomethyl)-2-methylpyrimidin-4-amine is in the pharmaceutical industry as a precursor for thiamine synthesis. Additionally, its derivatives are explored for:

- Nutraceuticals: As a dietary supplement to prevent thiamine deficiency.

- Pharmaceutical Intermediates: In the development of drugs targeting metabolic disorders.

- Research Chemicals: Used in various biochemical assays and studies related to pyrimidine metabolism .

Interaction studies involving 5-(Aminomethyl)-2-methylpyrimidin-4-amine focus on its biochemical pathways and interactions with enzymes related to thiamine metabolism. Research indicates that this compound may interact with specific transporters responsible for thiamine uptake in cells, influencing its bioavailability and efficacy . Additionally, studies have explored its potential interactions with other biomolecules that could modulate its pharmacological effects.

Several compounds share structural similarities with 5-(Aminomethyl)-2-methylpyrimidin-4-amine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-5-formylaminomethyl-pyrimidine | Contains a formyl group instead of an aminomethyl group | Potential use in different synthetic pathways |

| 2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine | Has an additional formyl group | Different reactivity profiles due to formyl presence |

| Thiamine (Vitamin B1) | Contains a thiazole ring alongside pyrimidine | Essential vitamin with established biological roles |

The uniqueness of 5-(Aminomethyl)-2-methylpyrimidin-4-amine lies in its specific amino group positioning, which influences its reactivity and biological activity compared to these similar compounds. The distinct structural features enable targeted applications in synthesizing thiamine and other bioactive molecules .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (66.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant